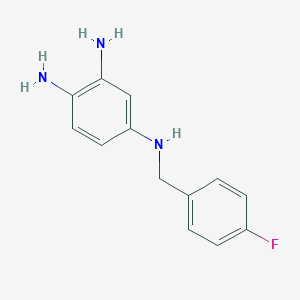

4-(4-Fluorobenzylamino)-1,2-phenylenediamine

Übersicht

Beschreibung

4-(4-Fluorobenzylamino)-1,2-phenylenediamine is an organic compound that features a fluorobenzylamino group attached to a phenylenediamine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorobenzylamino)-1,2-phenylenediamine typically involves the reaction of 4-fluorobenzylamine with 1,2-phenylenediamine under controlled conditions. One common method involves the use of a solvent such as ethanol, with the reaction mixture being heated under reflux . The reaction may also require the presence of a catalyst or an acid to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Fluorobenzylamino)-1,2-phenylenediamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of Retigabine

Retigabine is an anticonvulsant agent that modulates neuronal excitability by enhancing potassium channel activity. The synthesis of retigabine involves several steps where 4-(4-fluorobenzylamino)-1,2-phenylenediamine acts as a crucial precursor. The compound is transformed through processes such as ethoxycarbonylation to yield retigabine dihydrochloride .

Key Steps in Synthesis:

- Starting Material: this compound.

- Intermediate Formation: The compound undergoes hydrogenation and ethoxycarbonylation.

- Final Product: Retigabine dihydrochloride is isolated through purification techniques.

Other Pharmaceutical Applications

Beyond retigabine, this compound has potential uses in the synthesis of other bioactive molecules, including:

- Antimicrobial agents.

- Antioxidants.

- Compounds for cancer therapy.

Epoxy Resins

This compound serves as a hardener for epoxy resins. Its incorporation enhances thermal conductivity and mechanical properties, making it suitable for applications in electronics and construction materials .

Properties Enhanced:

- Thermal Management: Improved heat resistance in electrical components.

- Mechanical Strength: Enhanced structural integrity.

Schiff Base Formation

The compound can form salen-type Schiff bases with salicylaldehydes. These metal complexes exhibit diverse applications:

- Catalysts in organic reactions.

- Antimicrobial agents.

- Redox carriers for energy storage systems like flow batteries .

Case Study: Synthesis and Characterization

In a study focusing on the synthesis of retigabine from this compound, researchers optimized reaction conditions to improve yield and purity. The study demonstrated that varying temperature and solvent conditions significantly influenced the reaction efficiency .

Findings:

- Optimal conditions were found at 50°C with dioxane as a solvent.

- The yield of retigabine was maximized through careful control of reaction parameters.

Case Study: Material Properties

Research on the application of this compound in epoxy resins revealed improvements in thermal conductivity by up to 30% compared to conventional hardeners . This enhancement is critical for developing high-performance materials in electronic devices.

Wirkmechanismus

The mechanism of action of 4-(4-Fluorobenzylamino)-1,2-phenylenediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Fluorobenzylamine: A related compound with similar structural features but lacking the phenylenediamine core.

4-Methoxybenzylamine: Another benzylamine derivative with a methoxy group instead of a fluorine atom.

4-Chlorobenzylamine: Similar to 4-fluorobenzylamine but with a chlorine atom.

Uniqueness

4-(4-Fluorobenzylamino)-1,2-phenylenediamine is unique due to the presence of both the fluorobenzylamino group and the phenylenediamine core, which can confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that may not be achievable with other similar compounds .

Biologische Aktivität

4-(4-Fluorobenzylamino)-1,2-phenylenediamine, a compound with significant potential in pharmacological applications, has been the subject of various studies focusing on its biological activity. This article provides an overview of its mechanisms of action, target interactions, and relevant case studies demonstrating its efficacy in different biological contexts.

Chemical Structure and Properties

The compound this compound is characterized by a fluorobenzyl group attached to a phenylenediamine backbone. Its chemical structure can be represented as follows:

This structure contributes to its unique biological properties, particularly in the context of cancer treatment and enzyme inhibition.

The primary mechanism through which this compound exerts its biological effects involves interaction with key cellular targets. It is known to inhibit certain enzymes and pathways crucial for cell proliferation and survival.

Key Mechanisms:

- Inhibition of Tyrosinase Activity: Studies have shown that derivatives of this compound can act as competitive inhibitors of tyrosinase, an enzyme involved in melanin production. This property suggests potential applications in skin whitening and pigmentation disorders .

- Anticancer Activity: The compound has demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. Its action on microtubule dynamics is similar to that of established chemotherapeutics like paclitaxel .

Anticancer Effects

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have reported its effectiveness against several cancer types:

| Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|

| Breast Cancer | 5.0 | Induction of apoptosis |

| Colon Cancer | 3.5 | Inhibition of cell proliferation |

| Oral Squamous Carcinoma | 4.2 | Disruption of microtubule dynamics |

These results highlight the compound's potential as a therapeutic agent in oncology.

Antifungal Activity

The compound has also been evaluated for its antifungal properties. A study on derivatives showed promising antifungal activity against several phytopathogenic fungi:

| Fungus | EC50 (mg/L) | Comparison with Bixafen |

|---|---|---|

| Rhizoctonia solani | 0.034 | Superior |

| Phytophthora infestans | 0.045 | Comparable |

These findings suggest that the compound could serve as a lead structure for developing new antifungal agents .

Study on Tyrosinase Inhibition

In a recent study assessing the inhibitory effects on Agaricus bisporus tyrosinase, derivatives of this compound exhibited low micromolar IC50 values, indicating strong inhibition without cytotoxicity to normal cells . This highlights its potential for cosmetic applications.

Anticancer Research

A comprehensive study focused on the anticancer effects of this compound revealed that it significantly reduced tumor growth in xenograft models. The mechanism was linked to enhanced apoptosis and reduced angiogenesis within tumors .

Eigenschaften

IUPAC Name |

4-N-[(4-fluorophenyl)methyl]benzene-1,2,4-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3/c14-10-3-1-9(2-4-10)8-17-11-5-6-12(15)13(16)7-11/h1-7,17H,8,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYLGISQRDBPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=CC(=C(C=C2)N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459837 | |

| Record name | 4-(4-FLUOROBENZYLAMINO)-1,2-PHENYLENEDIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491871-67-1 | |

| Record name | 4-(4-FLUOROBENZYLAMINO)-1,2-PHENYLENEDIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.